2-Propanone, 1-(1-oxopropoxy)-

Description

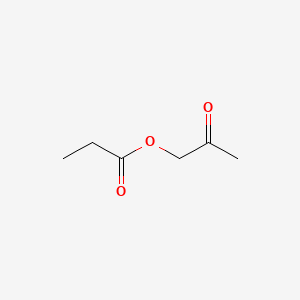

2-Propanone, 1-(1-oxopropoxy)- (IUPAC name) is a derivative of acetone (2-propanone) featuring a propionyloxy group (-O-CO-CH₂CH₃) attached to the 1-position of the propanone backbone. The molecular formula is hypothesized to be C₆H₁₀O₃ (molecular weight ≈ 130.14 g/mol), though this requires experimental validation .

Properties

CAS No. |

72845-79-5 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2-oxopropyl propanoate |

InChI |

InChI=1S/C6H10O3/c1-3-6(8)9-4-5(2)7/h3-4H2,1-2H3 |

InChI Key |

QCSKTFWPHGNBOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The carbonyl group in 2-propanone derivatives is susceptible to nucleophilic attack. Expected reactions include:

Key Limitation : The electron-donating isopropoxy group may deactivate the ketone slightly, reducing electrophilicity compared to acetone.

Enolate Formation and Subsequent Reactions

Under basic conditions, the α-hydrogen adjacent to the ketone can be deprotonated to form an enolate, enabling alkylation or acylation:

Example :

In the presence of cesium carbonate, enolate intermediates of β-keto derivatives undergo regioselective 1,3-dipolar cycloaddition with azides to form triazoles . For 1-(1-oxopropoxy)-2-propanone, similar reactivity could yield triazolyl products.

Ether Cleavage and Functionalization

The isopropoxy group may undergo acid-catalyzed hydrolysis or participate in substitution reactions:

Note : Ethers are generally stable but cleave under strong acidic or oxidative conditions.

Oxidation and Reduction Pathways

-

Oxidation : The ketone group is resistant to further oxidation, but the isopropoxy chain could oxidize to a carbonyl under strong conditions (e.g., KMnO₄/H⁺), yielding a diketone.

-

Reduction : Full reduction of both ketone and ether is unlikely under standard conditions, but selective ketone reduction is feasible (see Section 1).

Cycloaddition and Heterocycle Formation

The compound’s enolate may act as a dipolarophile in [3+2] cycloadditions:

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azide, Cu(I) catalyst | 1,2,3-Triazole derivative | Analogous to Huisgen cycloaddition . |

Example :

Reaction with benzyl azide under copper catalysis could yield a triazole-linked product, leveraging the enolate’s nucleophilicity .

Biological and Metabolic Reactions

As a metabolite (PubChem CID 536431), potential enzymatic transformations include:

-

Oxidation : Cytochrome P450-mediated oxidation of the isopropoxy chain.

-

Conjugation : Glucuronidation or sulfation at the ketone or ether oxygen.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 2-propanone, 1-(1-oxopropoxy)- with analogous 2-propanone derivatives:

Key Findings:

Substituent Effects on Polarity :

- The propionyloxy group in the target compound likely increases hydrophobicity compared to the methoxy group () but remains less polar than the tosyl derivative (). This balance could enhance its utility in biphasic reaction systems .

- The acetyloxy analog () exhibits intermediate polarity, making it suitable for applications requiring moderate solubility in both aqueous and organic phases.

Thermal and Chemical Stability: Tosyl-substituted 2-propanone () demonstrates exceptional stability under acidic conditions due to the electron-withdrawing sulfonyl group. In contrast, esters like acetyloxy or propionyloxy may hydrolyze more readily under basic conditions .

Biological Relevance :

- The 4-methoxyphenyl derivative () highlights the role of aromatic substituents in natural product chemistry, suggesting that the target compound’s propionyloxy group could be explored for bioactive properties in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Propanone, 1-(1-oxopropoxy)- in laboratory settings?

- Methodological Answer : Synthesis can be achieved via esterification between 1-hydroxy-2-propanone and propionic acid derivatives under acidic or enzymatic catalysis. For example, cyclohexanone monooxygenase (CHMO) engineering, as demonstrated in related ketone-functionalized compounds, can improve reaction efficiency and selectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound.

Q. How can reverse-phase HPLC be optimized for analyzing 2-Propanone, 1-(1-oxopropoxy)-?

- Methodological Answer : Utilize a Newcrom R1 column (C18 stationary phase) with a mobile phase of water/acetonitrile (70:30 v/v) at a flow rate of 1.0 mL/min. Detection via UV absorbance at 210–230 nm is effective for carbonyl-containing compounds. Validate retention time and peak purity using spiked standards .

Q. What spectroscopic techniques are suitable for structural confirmation?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for characteristic signals: δ ~2.1–2.3 ppm (ketone CH), δ ~4.2–4.5 ppm (oxypropylene CH) .

- IR : Confirm ester C=O (~1740 cm) and ketone C=O (~1710 cm) stretches.

- MS : Use EI-MS to identify molecular ion peaks (expected m/z ~144 for CHO) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., boiling point) be resolved?

- Methodological Answer : Cross-reference NIST data (e.g., T ~418 K for analogs ) with experimental validation using differential scanning calorimetry (DSC). Discrepancies may arise from impurities; employ GC-MS to verify purity (>98%) and compare with computational predictions (e.g., COSMO-RS simulations) .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodological Answer : Byproducts like epoxy derivatives (e.g., 2,3-epoxypropane analogs) can form via unintended oxidation. Optimize reaction conditions:

- Use anhydrous solvents (e.g., THF) to suppress hydrolysis.

- Introduce radical scavengers (e.g., BHT) to prevent autoxidation.

- Monitor reaction progress via TLC and quench intermediates promptly .

Q. How to evaluate the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 3–9) at 25°C for 24–72 hours. Analyze degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C typical for esters) .

Q. What experimental designs are effective for studying nucleophilic reactivity?

- Methodological Answer : Design kinetic assays with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF). Monitor reaction rates via -NMR or UV-Vis spectroscopy. Compare activation energies using Arrhenius plots to elucidate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.